molecular formula C7H19N3O B11743152 1-[Bis(2-aminoethyl)amino]propan-2-ol CAS No. 68072-34-4

1-[Bis(2-aminoethyl)amino]propan-2-ol

Cat. No.: B11743152
CAS No.: 68072-34-4
M. Wt: 161.25 g/mol
InChI Key: UAIYUVZUVMZSCH-UHFFFAOYSA-N
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Description

1-[Bis(2-aminoethyl)amino]propan-2-ol is a polyamine compound of molecular formula C7H19N3O and a molecular weight of approximately 161.25 g/mol . This molecule features a central 2-propanol group linked to a branched polyamine chain containing multiple nitrogen atoms, resulting in a high hydrogen bond donor count and significant molecular complexity . Its structure as an amino alcohol lends it valuable chelating and surface-active properties, making it a versatile intermediate in organic synthesis and materials science research. Researchers utilize this compound in the development of specialty surfactants and as a building block for more complex molecular architectures, such as ligands for metal catalysis and dendrimers . The presence of both primary and secondary amines, along with a hydroxyl group, provides multiple sites for chemical modification, enabling its use in cross-linking reactions and the synthesis of polymers . As a reagent, its mechanism of action often involves the coordination of metal ions via its nitrogen atoms or the facilitation of reactions at its functional sites . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68072-34-4

Molecular Formula

C7H19N3O

Molecular Weight

161.25 g/mol

IUPAC Name

1-[bis(2-aminoethyl)amino]propan-2-ol

InChI

InChI=1S/C7H19N3O/c1-7(11)6-10(4-2-8)5-3-9/h7,11H,2-6,8-9H2,1H3

InChI Key

UAIYUVZUVMZSCH-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CCN)CCN)O

Origin of Product

United States

Synthetic Methodologies for 1 Bis 2 Aminoethyl Amino Propan 2 Ol

General Synthetic Strategies for Polyamine Alcohol Synthesis

The synthesis of polyamine alcohols, such as 1-[Bis(2-aminoethyl)amino]propan-2-ol, generally relies on a set of established organic reactions. These strategies are designed to create molecules with multiple amino groups and at least one hydroxyl group. Key approaches include:

Alkylation of Polyamines: This method involves the reaction of a polyamine with a suitable alkylating agent containing a hydroxyl group or a precursor to one. The nucleophilic amino groups of the polyamine attack the electrophilic carbon of the alkylating agent.

Ring-Opening of Epoxides: A widely used and efficient method for the synthesis of β-amino alcohols is the nucleophilic ring-opening of epoxides (oxiranes) with amines. This reaction is driven by the high reactivity of the strained three-membered epoxide ring. The amine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. The regioselectivity of the ring-opening can be influenced by the reaction conditions and the nature of the epoxide and the amine.

Reduction of Amides or Nitriles: Polyamine alcohols can also be synthesized by the reduction of precursor molecules containing amide or nitrile functional groups, along with a ketone or ester group that can be reduced to an alcohol.

Specific Routes for this compound

The most direct and industrially viable method for the synthesis of this compound is the reaction of diethylenetriamine with propylene oxide.

Elucidation of Reaction Pathways and Conditions

The reaction pathway involves the nucleophilic attack of one of the amino groups of diethylenetriamine on one of the carbon atoms of the propylene oxide ring. Diethylenetriamine possesses two primary amino groups and one secondary amino group, all of which can act as nucleophiles. The reaction typically proceeds via an SN2 mechanism.

The reaction conditions for the propoxylation of diethylenetriamine can be controlled to favor the formation of the desired monohydroxypropylated product. Key parameters include:

ParameterRangeNotes
Temperature 40°C - 120°CA preferred range is 60°C - 90°C to ensure a sufficient reaction rate while minimizing side reactions. google.com
Pressure 1 - 10 barThe reaction can be carried out under a moderate pressure of an inert gas. google.com
Reactant Ratio Excess diethylenetriamineUsing an excess of diethylenetriamine helps to minimize the formation of poly-propoxylated products.
Catalyst Typically not requiredThe reaction can proceed without a catalyst, although acidic or basic catalysts can be used to influence the reaction rate and regioselectivity.

The reaction of diethylenetriamine with propylene oxide can lead to a mixture of products due to the presence of multiple nucleophilic sites on the diethylenetriamine molecule. The primary amino groups are generally more reactive than the secondary amino group. The nucleophilic attack can occur at either the less substituted (C1) or the more substituted (C2) carbon of the propylene oxide ring. Under neutral or basic conditions, the attack predominantly occurs at the sterically less hindered C1 carbon, leading to the formation of a secondary alcohol.

Preparation of Chiral Derivatives and Enantiomeric Forms

The synthesis of chiral derivatives of this compound is of significant interest for applications in asymmetric synthesis and catalysis. The key to preparing enantiomerically pure forms of this compound lies in the use of a chiral starting material.

Stereoselective Synthesis of (2S)-1-[Bis(2-aminoethyl)amino]propan-2-ol

The stereoselective synthesis of (2S)-1-[Bis(2-aminoethyl)amino]propan-2-ol can be achieved by utilizing the enantiomerically pure (S)-propylene oxide, also known as (2S)-2-methyloxirane, as the starting material. The ring-opening of a chiral epoxide with a nucleophile is a well-established method for the synthesis of enantiomerically pure amino alcohols.

The reaction proceeds via a stereospecific SN2 mechanism. The nucleophilic attack of diethylenetriamine occurs at the less sterically hindered carbon of the (S)-propylene oxide ring, which is the C1 carbon. This attack leads to an inversion of configuration at the stereocenter if the attack were to happen at the chiral center. However, since the attack is at the achiral carbon, the stereochemistry of the chiral center (C2) is retained, resulting in the formation of the (2S)-enantiomer of the product.

Reaction Scheme:

(S)-Propylene Oxide + Diethylenetriamine → (2S)-1-[Bis(2-aminoethyl)amino]propan-2-ol

The reaction conditions for the stereoselective synthesis are similar to the general synthesis, with careful control to maintain the stereochemical integrity of the product.

ParameterConditionRationale
Chiral Precursor (S)-Propylene Oxide (>98% ee)The enantiomeric purity of the product is directly dependent on the enantiomeric excess of the starting epoxide.
Nucleophile DiethylenetriamineActs as the nucleophile to open the epoxide ring.
Solvent Aprotic or protic solvents can be used.The choice of solvent can influence the reaction rate and selectivity.
Temperature Mild conditions (e.g., room temperature to 60°C)To minimize the risk of racemization or side reactions.

This stereoselective approach allows for the preparation of (2S)-1-[Bis(2-aminoethyl)amino]propan-2-ol with high enantiomeric purity, which is crucial for its potential applications in stereoselective processes.

Coordination Chemistry of 1 Bis 2 Aminoethyl Amino Propan 2 Ol

Ligand Properties and Coordination Modes

The coordination behavior of 1-[Bis(2-aminoethyl)amino]propan-2-ol is dictated by the arrangement and reactivity of its donor atoms. As a polyamine, it possesses multiple amine functionalities alongside an alcohol group, which allows it to act as a versatile chelating agent for various metal ions. evitachem.com

Assessment of Donor Atom Characteristics (Nitrogen and Oxygen)

The this compound ligand contains three nitrogen atoms and one oxygen atom, all of which are potential donor sites for coordination with a metal center. The nitrogen atoms, present as primary and secondary amines, are typically strong σ-donors. The oxygen atom, part of a secondary alcohol group, also possesses lone pairs of electrons and can participate in coordination. In many complexes involving amino alcohols, the amino nitrogen atom is the primary site of coordination. rsc.org The relative donor strength can be influenced by factors such as the pH of the medium and the nature of the metal ion.

Chelate Ring Formation and Conformational Analysis in Metal Binding

The flexible aliphatic chains of this compound allow it to form multiple chelate rings upon coordination to a metal ion, a process that greatly enhances the stability of the resulting complex. When coordinating to a metal, this ligand can potentially form a series of five-membered rings through its ethylenediamine (B42938) fragments (M-N-C-C-N) and a six-membered ring if the hydroxyl group participates in coordination (M-N-C-C-O). The formation of these stable five- and six-membered rings is a key feature of its coordination chemistry.

Synthesis and Characterization of Metal Complexes

The ability of this compound to form stable complexes has been utilized in the synthesis of various coordination compounds. The nickel(II) complex serves as a well-characterized example.

Nickel(II) Complexes of this compound

The reaction of this compound with nickel(II) salts yields well-defined coordination complexes. These complexes are of interest for studying the influence of pendant groups, such as the hydroxypropyl group, on the structure and properties of transition-metal polyamine complexes. researchgate.net

The synthesis of the title compound, Ni(C₇H₁₉N₃O)₂₂, is achieved through a direct reaction between the ligand and a nickel(II) salt. researchgate.net A solution of 1-[bis(aminoethyl)amino]-2-propanol in methanol (B129727) is added dropwise to a stirred methanolic solution of nickel perchlorate (B79767) hexahydrate. The resulting mixture is then refluxed for 30 minutes. Green crystals of the complex suitable for X-ray diffraction can be obtained by allowing the solution to stand for several days. researchgate.net

X-ray crystallographic analysis of Bis{this compound}nickel(II) Bis(perchlorate) reveals a centrosymmetric, distorted octahedral geometry around the nickel(II) ion. researchgate.net The central Ni(II) atom is located on an inversion center and is coordinated by six nitrogen atoms from two separate ligands. Notably, the hydroxyl oxygen atom of the ligand does not coordinate to the metal center in this specific complex. researchgate.net

The coordination sphere is comprised of two N1, two N2, and two N3 atoms from the two tridentate ligands. The Ni-N bond lengths are 2.170(4) Å for Ni—N1, 2.128(4) Å for Ni—N2, and 2.146(3) Å for Ni—N3. researchgate.net The structure is further stabilized by a network of intermolecular hydrogen bonds. One of the hydrogen atoms attached to the N2 nitrogen participates in intermolecular hydrogen bonding with the uncoordinated O1 oxygen atom of the ligand's hydroxypropyl group. This interaction leads to the formation of a one-dimensional chain structure. These chains are then interconnected by perchlorate anions through O—H···O and N—H···O hydrogen bonds, creating a three-dimensional supramolecular network. researchgate.net

Interactive Data Table: Selected Crystallographic Information for Ni(C₇H₁₉N₃O)₂₂

Parameter Value
Formula Ni(C₇H₁₉N₃O)₂₂
Coordination Geometry Distorted Octahedral
Ni—N1 Bond Length (Å) 2.170 (4)
Ni—N2 Bond Length (Å) 2.128 (4)
Ni—N3 Bond Length (Å) 2.146 (3)

| Supramolecular Structure | 3D network via hydrogen bonds |

Platinum(II) Complexes of (2S)-1-[Bis(2-aminoethyl)amino]propan-2-ol

Platinum(II) complexes are well-known for their square planar geometry and have been extensively studied, most notably for their applications as anti-cancer agents, such as cisplatin. The coordination of the tetradentate ligand (2S)-1-[Bis(2-aminoethyl)amino]propan-2-ol to a platinum(II) center is expected to result in a stable complex with distinct spectroscopic and structural features.

The synthesis of platinum(II) complexes with amine ligands typically involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the desired ligand in an aqueous or mixed aqueous-organic solvent system. For the synthesis of a complex with (2S)-1-[Bis(2-aminoethyl)amino]propan-2-ol, a similar approach would be anticipated. The reaction would likely proceed via the stepwise substitution of the chloride ligands on the platinum center by the nitrogen donor atoms of the aminoethyl groups of the ligand.

The resulting complex would be characterized by a variety of spectroscopic techniques to confirm its formation and elucidate its structure. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Interactive Data Table: Expected Spectroscopic Data for a Hypothetical [Pt((2S)-1-[Bis(2-aminoethyl)amino]propan-2-ol)]Cl₂ Complex

Technique Observed Feature Interpretation
¹H NMRComplex multiplets in the aliphatic regionProtons of the ethyl and propyl chains of the coordinated ligand.
¹³C NMRShifts in carbon signals upon coordinationConfirmation of ligand binding to the platinum center.
¹⁹⁵Pt NMRA single resonanceIndicates the presence of a single platinum species in solution.
IR SpectroscopyN-H stretching and bending vibrationsShows coordination of the amine groups.
UV-Vis Spectroscopyd-d transitionsCharacteristic of square planar Pt(II) complexes.

Note: The data in this table is hypothetical and represents expected values based on the characterization of similar platinum(II) complexes with amine ligands.

Platinum(II) complexes, with a d⁸ electron configuration, almost exclusively adopt a square planar coordination geometry. stanford.edu This arrangement is a consequence of the ligand field stabilization energy, which is maximized in a square planar configuration for d⁸ metal ions. Therefore, the complex formed between platinum(II) and (2S)-1-[Bis(2-aminoethyl)amino]propan-2-ol is expected to exhibit a distorted square planar geometry around the central platinum atom. The four nitrogen atoms of the ligand would occupy the coordination sites in the plane.

A key property of square planar d⁸ complexes is their diamagnetism. studyraid.comlibretexts.orgmit.edu In a square planar ligand field, the d-orbitals are split in such a way that the eight d-electrons of Pt(II) can all be spin-paired in the lower energy orbitals. This results in no unpaired electrons, and consequently, the complex is diamagnetic, meaning it is not attracted to a magnetic field. studyraid.comlibretexts.orgmit.edu This is in contrast to tetrahedral d⁸ complexes, which are typically paramagnetic. The strong ligand field provided by the amine donors of this compound would further favor the low-spin, square planar configuration.

Other Transition Metal Complexes and Coordination Trends

While specific studies on the coordination of this compound with a wide range of transition metals are not extensively documented in the readily available literature, the coordination behavior of similar amino-alcohol ligands provides valuable insights. For instance, the related ligand 1,3-Bis-((5-methyl-1H-Imidazol-4-yl) Methyleneamino) Propan-2-ol has been used to synthesize complexes with manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.net

In general, amino-alcohol ligands can act as versatile chelating agents, coordinating to metal ions through their nitrogen and oxygen atoms. The number of donor atoms and the flexibility of the ligand backbone influence the geometry of the resulting metal complexes. For first-row transition metals, coordination numbers of four, five, or six are common, leading to tetrahedral, square pyramidal, trigonal bipyramidal, or octahedral geometries.

The coordination of this compound to other transition metals would likely involve the nitrogen atoms of the two aminoethyl groups and the tertiary amine. The hydroxyl group of the propanol (B110389) backbone could also potentially coordinate to the metal center, especially in cases where the metal ion can accommodate a higher coordination number. The specific coordination mode and resulting geometry would depend on several factors, including the nature of the metal ion (size, charge, and d-electron configuration), the reaction conditions, and the presence of other coordinating anions.

Spectroscopic and Advanced Analytical Characterization of 1 Bis 2 Aminoethyl Amino Propan 2 Ol and Its Complexes

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For metal complexes of 1-[Bis(2-aminoethyl)amino]propan-2-ol, this technique elucidates the coordination geometry of the metal center, the conformation of the ligand, and the nature of intermolecular interactions in the crystal lattice.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and detailed structural information. When a suitable single crystal of a metal complex of this compound is irradiated with a monochromatic X-ray beam, the resulting diffraction pattern can be analyzed to generate a complete three-dimensional model of the molecule.

Detailed research findings from SC-XRD studies on related amino alcohol-metal complexes reveal crucial structural parameters. The data typically obtained includes the crystal system and space group, unit cell dimensions, and precise atomic coordinates. From these coordinates, key geometric parameters such as bond lengths, bond angles, and torsion angles are calculated. For a typical transition metal (M) complex of this compound, SC-XRD analysis would define:

Coordination Geometry: The ligand's four donor atoms (three nitrogen, one oxygen) typically coordinate to a metal center to form a distorted geometry, often trigonal bipyramidal or octahedral, depending on the metal ion and the presence of other co-ligands.

Bond Lengths: The analysis provides precise measurements of the M-N and M-O bond lengths, which offer insight into the strength of the coordination bonds.

Conformation: The technique reveals the conformation of the flexible ethyl and propanol (B110389) chains of the ligand upon coordination.

A representative (hypothetical) data table for a transition metal complex is shown below to illustrate the type of information generated.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a [M(this compound)Cl]Cl Complex
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.567
b (Å)14.231
c (Å)9.875
β (°)105.45
Volume (ų)1159.8
Z4

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its O-H, N-H, C-H, C-N, and C-O bonds. Upon complexation with a metal ion, the positions of these bands often shift, providing evidence of coordination.

Key spectral regions and their assignments for the ligand and its complexes include:

3500-3200 cm⁻¹: This region is characterized by broad O-H and N-H stretching vibrations. A shift in these bands upon complexation indicates the involvement of the hydroxyl and amino groups in coordination to the metal center.

3000-2800 cm⁻¹: These sharp bands correspond to the symmetric and asymmetric stretching vibrations of aliphatic C-H bonds.

1600-1500 cm⁻¹: The N-H bending (scissoring) vibrations of the primary amino groups typically appear in this region.

1150-1000 cm⁻¹: This region contains strong bands associated with C-N and C-O stretching vibrations. Shifts in these frequencies are indicative of coordination.

Table 2: Characteristic FT-IR Absorption Bands (cm⁻¹) for this compound and a Representative Metal Complex
Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Assignment
ν(O-H)~3410 (broad)~3430 (broad)O-H Stretch
ν(N-H)~3350, 3280~3310, 3250N-H Stretch
ν(C-H)2935, 28702940, 2875Aliphatic C-H Stretch
δ(N-H)~1595~1580N-H Bend
ν(C-O)~1080~1065C-O Stretch
ν(C-N)~1120~1110C-N Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the connectivity and chemical environment of atoms.

¹H NMR and ¹³C NMR for Solution Structure and Purity

¹H (proton) and ¹³C NMR spectra are routinely used to confirm the identity and assess the purity of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

For this compound, the expected signals in the ¹H NMR spectrum would include:

A doublet for the methyl (-CH₃) protons.

A multiplet for the methine (-CH) proton of the propanol backbone.

Multiple overlapping signals for the methylene (-CH₂-) protons of the ethylenediamine (B42938) arms and the propanol backbone.

Broad signals for the amine (-NH₂) and hydroxyl (-OH) protons, which may exchange with solvent.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
Assignment¹H NMR (ppm)¹³C NMR (ppm)
-CH(OH)-~3.8 (m)~66.5
-CH₃~1.1 (d)~21.0
-N(CH₂CH₂NH₂)₂~2.5-2.8 (m)~50-55
-CH₂N-~2.4 (m)~58.0
-NH₂ / -OHvariable (broad s)-
d = doublet, m = multiplet, s = singlet

Specialized NMR Techniques for Stereochemical Analysis

The propan-2-ol backbone of the ligand contains a stereocenter at the C2 position, meaning the ligand is chiral and can exist as (R) and (S) enantiomers. Specialized NMR techniques are employed to analyze the stereochemistry of the ligand and its complexes.

One common method involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) . When a racemic mixture of the ligand is treated with an enantiomerically pure CSA, two transient diastereomeric complexes are formed. These diastereomers have different magnetic environments and can often be distinguished in the ¹H NMR spectrum, appearing as separate sets of signals. The integration of these signals allows for the determination of the enantiomeric excess (ee) of the sample.

For example, reacting a racemic sample of this compound with a chiral acid can lead to the formation of diastereomeric ammonium salts. The protons near the chiral center of the ligand would likely exhibit different chemical shifts for the (R,R) and (S,R) diastereomers, allowing for their differentiation by high-field NMR. This approach is crucial for applications where stereochemical purity is essential.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. For the characterization of this compound and its coordination complexes, both "hard" and "soft" ionization techniques are employed to gain comprehensive structural information.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large, thermally labile, and non-volatile molecules, including metal complexes. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with minimal fragmentation.

For the free ligand this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecular ion, [M+H]⁺. Given the multiple basic nitrogen atoms in its structure, multiply charged ions such as [M+2H]²⁺ might also be observed, albeit at a lower intensity.

When analyzing metal complexes of this compound, ESI-MS is invaluable for confirming the stoichiometry of the complex in the gas phase. nih.govnih.gov The technique allows for the direct detection of noncovalent protein-ligand complexes and can be applied to coordination compounds. nih.gov The resulting mass spectrum typically shows ions corresponding to the intact complex, for example, [M+L]⁺ or [M(L)Cl]⁺ for a complex with a metal chloride, where 'L' represents the ligand. The observed isotopic pattern for these ions can confirm the presence and identity of the metal center.

Table 1: Representative ESI-MS Data for a Hypothetical Copper(II) Complex of this compound

Ion FormulaCalculated m/zObserved m/zAssignment
[C₇H₁₉N₃O + H]⁺162.16162.2Protonated free ligand
[Cu(C₇H₁₉N₃O)]²⁺112.05112.1Doubly charged complex cation
[Cu(C₇H₁₉N₃O)Cl]⁺259.02259.0Complex cation with one chloride counter-ion

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the sample in the gas phase, causing ionization and extensive fragmentation. creative-proteomics.com This fragmentation provides a characteristic "fingerprint" for a molecule, offering detailed structural information based on the masses of the fragments produced. creative-proteomics.comphyschemres.org EI is most suitable for volatile and thermally stable compounds with molecular weights typically below 600 Da. creative-proteomics.com

For this compound, the molecular ion peak [M]⁺ may be weak or absent due to its instability. The fragmentation pattern would be dominated by cleavages at bonds adjacent to the heteroatoms (nitrogen and oxygen), a process known as alpha-cleavage. Common fragmentation pathways for amino alcohols include the loss of alkyl radicals or functional groups.

Key fragment ions expected in the EI-MS spectrum of this compound would arise from:

Alpha-cleavage adjacent to the hydroxyl group, leading to the loss of a methyl radical (•CH₃) to form a stable ion.

Cleavage of the C-C bond between the propanol backbone and the nitrogen atom.

Cleavage of the ethylamine (B1201723) side chains, leading to characteristic ions corresponding to the loss of •CH₂CH₂NH₂ or related fragments.

Table 2: Plausible Fragmentation Pattern for this compound in EI-MS

m/z ValuePossible Fragment IonOrigin of Fragment
146[M - CH₃]⁺Loss of a methyl group via alpha-cleavage
118[M - CH₂CH₂NH₂ + H]⁺Cleavage of a C-N bond in an ethylamine arm
101[N(CH₂CH₂NH₂)₂]⁺Cleavage of the bond to the propanol moiety
45[CH₃CHOH]⁺Fragment from the propan-2-ol backbone
44[CH₂=NHCH₃]⁺ or [CH₂CH₂NH₂]⁺Fragments from the ethylamine side chains
30[CH₂=NH₂]⁺Common fragment for primary amines

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state.

The ligand this compound, being an aliphatic amino alcohol, is not expected to show significant absorption in the visible region (400-800 nm). Its UV absorption would be limited to high-energy n→σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms, which occur at wavelengths below 220 nm and are often obscured by the solvent cutoff.

However, upon coordination to a transition metal ion, the resulting complexes can exhibit distinct colors and characteristic absorption bands in the UV-Vis region. These bands arise from two main types of electronic transitions:

d-d Transitions: These involve the promotion of an electron from a lower energy d-orbital to a higher energy d-orbital on the metal center. These transitions are typically weak and appear in the visible region, providing information about the coordination geometry and the ligand field strength.

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) bands are commonly observed.

Table 3: Hypothetical UV-Vis Absorption Data for Metal Complexes of this compound in Aqueous Solution

Complex Ionλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
[Co(L)Cl₂]59565d-d transition
[Ni(L)Cl₂]650, 39015, 10d-d transitions
[Cu(L)Cl₂]680120d-d transition

L = this compound

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental analysis and thermogravimetric analysis (TGA) are fundamental techniques for confirming the bulk composition and thermal stability of newly synthesized compounds.

Elemental Analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental values are compared against the theoretically calculated percentages for the proposed molecular formula. A close agreement between the found and calculated values is a primary indicator of the purity and empirical formula of the compound.

Table 4: Elemental Analysis Data for this compound (L) and a Hypothetical Complex [Cu(L)Cl₂]

CompoundElementCalculated (%)Found (%)
C₇H₁₉N₃O (L)C52.1452.09
H11.8811.95
N26.0625.98
[Cu(C₇H₁₉N₃O)Cl₂]C28.4328.35
H6.486.55
N14.2114.15

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides valuable information about the thermal stability, decomposition pathways, and composition of the material. For metal complexes, TGA can reveal the presence of coordinated or lattice solvent molecules (like water), which are lost at lower temperatures. At higher temperatures, the decomposition of the organic ligand occurs, ultimately leaving a stable metal oxide residue. The percentage mass loss at each decomposition step can be correlated with the loss of specific molecular fragments.

Table 5: Representative TGA Data for a Hypothetical Hydrated Complex, [Ni(L)Cl₂]·2H₂O

Temperature Range (°C)Mass Loss (%)Assignment
80 - 150~10.5Loss of two lattice water molecules (H₂O)
250 - 400~24.5Partial decomposition of the organic ligand (L)
400 - 600~22.5Complete decomposition of the organic ligand
> 600-Stable residue (NiO)

Catalytic Applications of 1 Bis 2 Aminoethyl Amino Propan 2 Ol Metal Complexes

Exploration of Catalytic Reactivity in Oxidation Processes

The ability of metal complexes to catalyze oxidation reactions is a cornerstone of industrial and biological chemistry. Complexes involving ligands analogous to 1-[Bis(2-aminoethyl)amino]propan-2-ol have shown promise in mediating such transformations.

Catalases are enzymes that protect cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide into water and oxygen. The development of synthetic complexes that mimic this activity is of significant interest. While direct studies on this compound complexes are not extensively documented, research on metal complexes with structurally related polyamine ligands provides insight into their potential catalase-like activity.

For instance, Mn(II) cyclic polyamine complexes have been evaluated for their ability to dismutate hydrogen peroxide. nih.gov These studies, while not yielding exceptionally high catalase-mimicking activity, are crucial in understanding the factors that govern the catalytic efficiency of such complexes. The catalase-like activity is often quantified by the catalytic rate constant (kcat). A comparative analysis of different redox-active compounds has shown that the catalase-like activities of many synthetic mimics, including Mn(III) and Fe(III) porphyrins and Mn(II) cyclic polyamines, are significantly lower than that of the native enzyme. nih.gov For example, the kcat(H2O2) for Mn(II) cyclic polyamine-based compounds, M40403 and M40404, were determined to be 8.2 and 6.5 M⁻¹ s⁻¹, respectively, which is a fraction of the enzyme's activity. nih.gov

Table 1: Catalase-like Activity of Selected Mn Porphyrins and Mn(II) Cyclic Polyamines

Compoundkcat(H2O2) (M⁻¹ s⁻¹)Relative Activity (% of Catalase)
MnTE-2-PyP⁵⁺1.5 x 10⁴0.001
MnTBAP³⁻5.8-
M404038.2-
M404046.5-

Metal complexes are widely employed as catalysts for the oxidation of various organic substrates, including alcohols and hydrocarbons. The ligand framework plays a critical role in tuning the reactivity and selectivity of the metal center.

Complexes of various transition metals with amino acid ligands have been shown to catalyze the oxidation of cyclohexene (B86901), yielding products like cyclohexene oxide and 2-cyclohexene-1-ol. scirp.orgresearchgate.netsemanticscholar.org The catalytic activity and product selectivity are highly dependent on the metal ion. For example, in the oxidation of cyclohexene with tert-butylhydroperoxide, molybdenum and vanadium complexes of lysine (B10760008) and methionine exhibited the highest activity for epoxidation. scirp.orgsemanticscholar.org

Furthermore, nickel phosphine (B1218219) complexes featuring pendant amines have been investigated for the catalytic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. pnnl.gov The presence of the amine groups in the ligand structure was found to significantly enhance the rate of alcohol oxidation. pnnl.gov This suggests that a ligand like this compound, with its multiple amine donors, could form catalytically active complexes for similar transformations.

Table 2: Catalytic Oxidation of Cyclohexene with Metal-Lysine Complexes

Metal IonCyclohexene Oxide Yield (%)2-cyclohexene-1-ol Yield (%)2-cyclohexene-1-one Yield (%)
Mo(VI)41.51.4<1
V(IV)21.512.4<1
Cu(II)12.14.83.5
Fe(III)1.411.46.1

Investigation in Reduction Reactions

In contrast to oxidation, catalytic reduction reactions are vital for the synthesis of a wide array of chemical products. Metal complexes based on amino alcohol ligands have demonstrated significant potential in this domain.

Ruthenium(II) complexes, particularly those incorporating amino or phosphino (B1201336) ligands, are well-established catalysts for hydrogenation and transfer hydrogenation reactions. These reactions are fundamental for the reduction of functional groups such as ketones, aldehydes, and amides.

Recent studies have highlighted the efficacy of Ruthenium(II) pincer complexes in the selective hydrogenation of amides to amines and alcohols under mild conditions. acs.org For instance, a ruthenium-PNNH pincer complex has been reported to catalyze the hydrogenation of various amides at room temperature and low hydrogen pressure. acs.org Another study demonstrated the selective hydrogenation of primary amides and cyclic di-peptides to their corresponding primary alcohols and amino alcohols using a Ruthenium(II) catalyst. rsc.org

The presence of both amine and alcohol functionalities in ligands can facilitate these catalytic processes through metal-ligand cooperation. Pincer-type complexes of ruthenium are also effective for the dehydrogenation of alcohols, a key step in transfer hydrogenation reactions. researchgate.netescholarship.org

Table 3: Selective Hydrogenation of Benzanilide with Ru-PNNH Complexes

CatalystTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)
Ru-14552065
Ru-245512>99
Ru-235520>99
Ru-2RT1068>99

RT = Room Temperature

Biomimetic Catalysis with Nickel(II) Complexes

The field of biomimetic catalysis seeks to replicate the function of natural enzymes using synthetic molecules. Nickel-containing enzymes play crucial roles in various biological processes, and model complexes provide a means to understand their mechanisms.

Metallohydrolases are a class of enzymes that catalyze the hydrolysis of a variety of substrates. Dinuclear nickel(II) complexes have been synthesized as functional models for these enzymes. A notable example is a dinickel(II) complex of the ligand 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol, which is structurally analogous to this compound. This complex has been shown to catalyze the hydrolysis of phosphoester substrates.

The catalytic activity of such biomimetic complexes is often evaluated using model substrates. The study of these model systems provides valuable insights into the reaction mechanisms of their biological counterparts. Furthermore, research on Ni(II) complexes with ligands derived from amino acids has contributed to understanding their role in processes like carbon dioxide capture, which is relevant to the function of enzymes such as carbonic anhydrase. nih.govresearchgate.net The structural and functional properties of these synthetic analogues help to elucidate the intricate chemistry of metalloenzymes. austinpublishinggroup.com

Mechanistic Insights into Catalytic Pathways of this compound Metal Complexes

The catalytic prowess of metal complexes derived from the tetradentate ligand this compound stems from a sophisticated interplay between the central metal ion and the N3O donor set of the ligand. While specific mechanistic studies for this exact ligand are not extensively detailed in publicly available literature, a comprehensive understanding of its catalytic pathways can be elucidated by examining closely related systems and general principles of coordination chemistry. The architecture of this ligand, featuring a tertiary amine, two primary amines, and a secondary alcohol, provides a versatile coordination environment that can be finely tuned to facilitate a variety of catalytic transformations.

The mechanistic pathways of catalysis involving these metal complexes are fundamentally influenced by the nature of the metal center, its oxidation state, and the coordination geometry imposed by the ligand. The two primary amine groups and the tertiary amine create a stable coordination plane around the metal ion, while the pendant hydroxyl group can play a crucial role in either substrate binding, proton transfer, or by modifying the electronic properties of the metal center.

General Mechanistic Principles

In many catalytic cycles, the metal center undergoes a series of oxidation and reduction steps. The flexible coordination of the this compound ligand can stabilize the metal ion in different oxidation states, a key requirement for many catalytic processes. For instance, in oxidation reactions, a higher oxidation state of the metal is often implicated as the active oxidant. The catalytic cycle would typically involve:

Substrate Binding: The reactant molecule coordinates to the metal center, often displacing a weakly bound solvent molecule. The pendant hydroxyl group of the ligand can facilitate this step through hydrogen bonding with the substrate.

Activation: The bound substrate is electronically activated by the metal center, making it more susceptible to attack. This can involve the metal acting as a Lewis acid.

Transformation: The key chemical transformation occurs, which may involve insertion reactions, oxidative addition, or reductive elimination.

Product Release: The product dissociates from the metal complex, regenerating the active catalyst for the next cycle.

Role of the Ligand in Catalysis

The this compound ligand is not merely a spectator in the catalytic process; it actively participates in the reaction mechanism. The amine groups provide a robust coordination framework, while the hydroxyl group can exhibit a "hemilabile" character. This means it can reversibly coordinate to the metal center, opening up a coordination site for substrate binding during the catalytic cycle.

Furthermore, the hydroxyl proton can be involved in proton-coupled electron transfer (PCET) processes, which are crucial in many redox catalysis reactions. The basicity of the amine groups can also be exploited in reactions that require a basic site in proximity to the metal center.

Specific Catalytic Applications and Plausible Mechanisms

While direct evidence for the catalytic mechanisms of this compound metal complexes is limited, plausible pathways can be inferred from studies on analogous systems.

Oxidation Reactions: In catalytic oxidations, a high-valent metal-oxo species is often the key intermediate. For a manganese complex, for instance, the catalytic cycle might involve the formation of a Mn(IV)=O or Mn(V)=O species. The ligand would stabilize this highly reactive intermediate, allowing it to selectively oxidize a substrate. The reaction would then proceed via hydrogen atom abstraction or oxygen atom transfer.

Polymerization Reactions: In the context of ring-opening polymerization of lactones, a metal complex of this compound could initiate polymerization through a coordination-insertion mechanism. The catalytic cycle would likely involve:

Coordination of the monomer to the metal center.

Nucleophilic attack of the alkoxide, initiated by the deprotonated hydroxyl group of the ligand or a coordinated alcohol, on the carbonyl carbon of the monomer.

Ring-opening of the monomer and insertion into the metal-alkoxide bond.

Propagation of the polymer chain through successive monomer insertions.

The stereochemistry of the resulting polymer would be influenced by the chiral environment created by the coordinated ligand around the metal center.

Data from Related Systems

To illustrate the kinetic parameters that might be expected for catalytic reactions involving similar complexes, the following table presents data from the oxidative bromination of salicylaldehyde (B1680747) catalyzed by mono- and dinuclear oxidovanadium(V) complexes of an ONNO donor amine-bis(phenolate) ligand. rsc.org While the ligand is different, it shares the feature of having both amine and oxygen donors, providing a basis for comparison.

Complex kBr (M-1 s-1) kH (M-1 s-1)
Mononuclear Vanadium Complex 5.78 ± 0.20 11.01 ± 0.50
Dinuclear Vanadium Complex 6.21 ± 0.13 20.14 ± 0.72

These rate constants highlight the influence of the nuclearity of the complex on the catalytic activity, a factor that would also be relevant for complexes of this compound.

Advanced Materials Science and Supramolecular Chemistry

Design of Supramolecular Architectures Using 1-[Bis(2-aminoethyl)amino]propan-2-ol Complexes

The design and synthesis of novel supramolecular architectures are at the forefront of materials science, aiming to create highly ordered structures with tailored properties. The compound this compound, with its array of hydrogen bond donors (amine and hydroxyl groups) and acceptors (nitrogen and oxygen atoms), is an excellent candidate for constructing such architectures through molecular self-assembly.

Role of Hydrogen Bonding in Crystal Packing and Chain Formation

Hydrogen bonding plays a pivotal role in dictating the crystal packing and the formation of extended one-, two-, or three-dimensional networks in complexes of this compound. The presence of both primary and secondary amine groups, along with a hydroxyl group, provides multiple sites for strong and directional hydrogen bonds.

In the solid state, these interactions direct the assembly of individual molecules into well-defined patterns. For instance, the hydroxyl group can act as a hydrogen bond donor to an amine group of an adjacent molecule, while the amine groups can simultaneously engage in hydrogen bonding with other neighboring molecules. This intricate network of hydrogen bonds leads to the formation of robust crystalline lattices. The specific geometry and connectivity of these hydrogen-bonded networks can be influenced by factors such as the choice of counter-ions or co-formers in the crystallization process. Studies on similar amino alcohols have demonstrated the formation of infinite chains and layered structures governed by N-H···O and O-H···N hydrogen bonds mdpi.comsemanticscholar.org.

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
IntermolecularN-H (Amine)O (Hydroxyl)2.7 - 3.2Chain and layer formation
IntermolecularO-H (Hydroxyl)N (Amine)2.6 - 3.0Dimer and network stabilization
IntermolecularN-H (Amine)N (Amine)2.9 - 3.5Cross-linking of chains

Potential as Building Blocks in Functional Materials

The multifunctionality of this compound makes it a valuable ligand for the synthesis of advanced functional materials. Its ability to chelate to metal centers through its multiple amine groups allows for the construction of complex coordination compounds with diverse properties.

Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked together by organic ligands. The use of this compound as a ligand in these materials can impart specific functionalities and structural characteristics. The flexible nature of its aliphatic backbone can allow for the formation of dynamic frameworks that may respond to external stimuli mdpi.com.

When coordinated to metal centers, the uncoordinated amine and hydroxyl groups can be available for post-synthetic modification, allowing for the tuning of the properties of the resulting MOF. For example, these functional groups could be used to anchor catalytic species or to enhance the selective adsorption of guest molecules researchgate.net. The incorporation of ligands with aliphatic backbones, such as in this case, can also lead to MOFs with interesting mechanical properties and potential applications in areas like gas storage and separation mdpi.com.

Integration into Polymer Systems as a Functional Component

The integration of this compound into polymer systems offers a pathway to develop new materials with enhanced properties. It can be incorporated either as a monomer in a polymerization reaction or as an additive or cross-linking agent in existing polymer matrices.

The presence of multiple reactive amine groups allows it to react with various monomers, such as epoxides or isocyanates, to form cross-linked polymer networks. These networks can exhibit improved thermal stability and mechanical strength. Furthermore, the hydroxyl and amine functionalities can enhance the adhesion of the polymer to various substrates and improve its hydrophilicity. The incorporation of such polyfunctional amines can be particularly useful in the development of coatings, adhesives, and composite materials.

Emerging Research Frontiers and Future Perspectives

Development of Multifunctional Metal Complexes

The molecular architecture of 1-[Bis(2-aminoethyl)amino]propan-2-ol, featuring multiple nitrogen and one oxygen donor atoms, makes it an excellent candidate for the formation of stable and multifunctional metal complexes. Polyamines and alkanolamines are well-regarded for their ability to form chelate rings with transition metal ions, enhancing the stability of the resulting complexes.

The flexible nature of such ligands allows for the design and synthesis of novel coordination compounds with diverse architectures and properties. For instance, polyamine-polycarboxylate ligands are known to form stable complexes with a range of metal ions, including iron, cobalt, manganese, and ruthenium. These complexes have demonstrated biological effectiveness, such as the ability to scavenge nitric oxide, which is crucial in various physiological and pathological processes.

Furthermore, the coordination flexibility of ligands like N,N-bis(2-aminoethyl)-1,2-ethanediamine (tren) is well-documented, providing a basis for creating complex structures with transition metals like nickel(II). The presence of the hydroxyl group in this compound adds another layer of functionality, potentially influencing the electronic properties and reactivity of the metal center. This could lead to the development of complexes with tailored magnetic, optical, or catalytic properties.

Table 1: Potential Coordination Modes of this compound with Metal Ions

Coordination ModeDonating Atoms InvolvedPotential Applications
BidentateTwo adjacent nitrogen atomsSimple complex formation
TridentateTwo nitrogen atoms and the oxygen atomCatalysis, sensing
TetradentateAll three nitrogen atoms and the oxygen atomHighly stable complexes for biological applications
Bridging LigandCoordination to two or more metal centersPolynuclear complexes with interesting magnetic properties

Application in Sensor Technologies and Molecular Recognition

The field of chemical sensing is increasingly reliant on the development of molecules that can selectively bind to specific analytes and produce a measurable signal. Polyamine-based ligands are particularly promising in this area due to their ability to coordinate with a variety of species, including metal ions, anions, and neutral molecules, especially in aqueous environments. mdpi.com

When functionalized with fluorescent signaling units, these polyamine ligands can act as chemosensors, where the binding event leads to a change in fluorescence intensity or wavelength. mdpi.com The water-solubility of polyamines is a significant advantage for applications in biological and environmental monitoring. mdpi.com Given its structure, this compound could be readily modified with a fluorophore to create a novel sensor. The binding pocket formed by its amine and hydroxyl groups could be tailored for the selective recognition of specific metal ions or small organic molecules.

Molecular recognition is another key area where this compound could find application. The ability of polyamines to interact with biological macromolecules through electrostatic interactions and hydrogen bonding is well-established. For example, polyamines can bind to DNA and RNA, influencing their structure and function. The specific arrangement of donor atoms in this compound could enable it to recognize and bind to particular sequences or structures in biopolymers, opening up possibilities for its use in diagnostics and therapeutics.

Green Chemistry Approaches in Synthesis and Catalysis

The principles of green chemistry emphasize the development of chemical processes that are environmentally benign. The synthesis of polyamines can be approached from a green chemistry perspective by utilizing renewable starting materials, employing solvent-free reaction conditions, and designing more atom-economical synthetic routes. While specific green synthesis methods for this compound are not yet detailed in the literature, general strategies for greener polyamine synthesis, such as biocatalytic methods or the use of non-toxic reagents, could be adapted.

In the realm of catalysis, metal complexes derived from polyamine ligands have shown considerable promise. The binding of a metal ion to a polymer or a multidentate ligand can create a highly active and selective catalytic center. Transition metal complexes featuring chelating amine ligands are known to be effective catalysts for processes such as olefin polymerization. mdpi.com

The hydroxyl group on this compound could also play a direct role in catalysis, for instance, by acting as a proton shuttle or by influencing the stereochemistry of a reaction. The development of catalysts based on this ligand could lead to more efficient and environmentally friendly chemical transformations. Research into polymer-metal complexes has shown that the polymer backbone can influence the catalytic behavior of the metal center, and similar effects could be expected for complexes of this compound. elsevierpure.com

Interdisciplinary Research with Biological and Nanoscience Fields

The intersection of chemistry, biology, and nanoscience offers exciting opportunities for the application of novel molecules like this compound. In the biological sphere, polyamines are known to be intimately involved in a wide array of cellular processes, including cell growth and proliferation. nih.gov The interaction of polyamines with metal ions is also critical in the context of metal-related stress in organisms. For instance, in plants, polyamines can play a role in mitigating the toxic effects of heavy metals. mdpi.comnih.gov Metal complexes of this compound could therefore be investigated for their potential to modulate these biological processes.

In the field of nanoscience, the functionalization of nanoparticles with organic ligands is a key strategy for tailoring their properties and applications. Amine-based polymers have been used to functionalize the surface of nanoparticles, enabling further chemical modifications. nih.gov A green and cost-effective method has been reported for the functionalization of silica microspheres with a layer of poly(catechol-polyamine), which can then be used to deposit silver nanoparticles to create conductive materials. mdpi.com This suggests that this compound could be used to modify the surface of various nanomaterials, imparting new functionalities for applications in areas such as drug delivery, bioimaging, and electronics.

The ability of this ligand to chelate metal ions could also be exploited in the design of novel nanomaterials with catalytic or magnetic properties. The interdisciplinary nature of this research holds the potential for significant advancements in both medicine and materials science.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-[Bis(2-aminoethyl)amino]propan-2-ol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile or neoprene gloves (EN 374 certified) and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .
  • Storage : Store in airtight containers at 2–8°C to minimize degradation. Avoid exposure to moisture due to potential amine-group reactivity .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and neutralize spills with dilute acetic acid before disposal .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer :

  • NMR : Use 1^1H NMR to identify amine protons (δ 1.5–2.5 ppm) and hydroxyl groups (δ 4.0–5.0 ppm). 13^{13}C NMR confirms secondary alcohol (δ 70–75 ppm) and tertiary amine carbons (δ 45–50 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 163.2 (calculated for C7_7H17_{17}N3_3O) .
  • FT-IR : Look for N-H stretches (3300–3500 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}) .

Q. What synthetic routes are available for this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 2-aminoethylamine with epichlorohydrin in ethanol under reflux (70°C, 12 hours). Purify via vacuum distillation (bp 120–125°C) .
  • Reductive Amination : Use 2-propanol and bis(2-aminoethyl)amine with NaBH4_4 as a reducing agent. Monitor reaction progress by TLC (silica gel, ethanol:ammonia 9:1) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

  • Methodological Answer :

  • Metal Binding : The tertiary amine and hydroxyl groups act as chelating sites for transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}). Conduct UV-Vis titration in methanol to determine stability constants (log K ~ 4.5–5.2) .
  • Catalytic Applications : Test catalytic efficiency in Heck coupling reactions using Pd(II) complexes. Compare turnover numbers (TON) with other amine ligands .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent Screening : Perform solubility tests in DMSO, water, and ethanol at 25°C. Use gravimetric analysis to verify discrepancies between PubChem (log P = -1.2) and experimental data .
  • pH-Dependent Solubility : Adjust pH (2–12) to study protonation effects on solubility. Amine groups enhance solubility in acidic conditions (pH < 4) .

Q. How can purity be quantified in batches of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 70:30). Detect impurities (e.g., bis(2-hydroxyethyl) analogs) at 254 nm. Purity >98% is acceptable for catalysis studies .
  • Karl Fischer Titration : Determine water content (<0.5% w/w) to assess hygroscopicity .

Q. What are the stability challenges for this compound under oxidative conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose samples to H2_2O2_2 (3% v/v) at 40°C for 48 hours. Monitor amine oxidation via LC-MS (degradation product: bis(2-nitroethyl) analog) .
  • Stabilizers : Add 0.1% BHT to ethanol solutions to inhibit radical-mediated degradation .

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